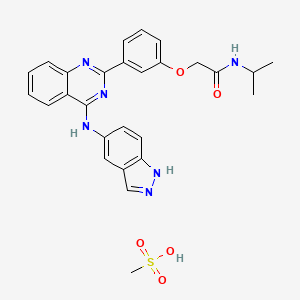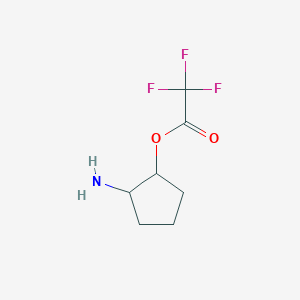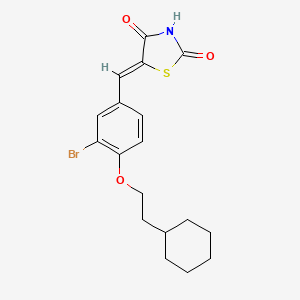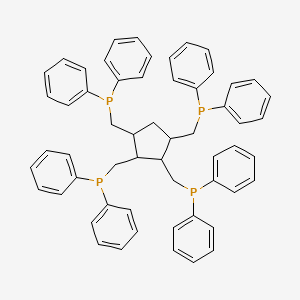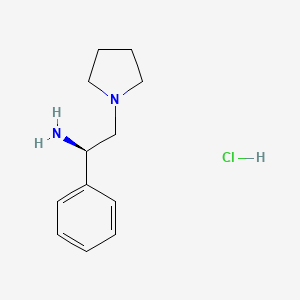
N-Boc-S-benzyl-(L)-cysteine-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-S-benzyl-(L)-cysteine-methyl ester: is a derivative of the amino acid cysteine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a benzyl group on the sulfur atom, and a methyl ester group on the carboxyl group. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Preparation of N-Boc-S-benzyl-(L)-cysteine:
Reagents: N-tert-butoxycarbonyl-L-cysteine, benzyl bromide, base (e.g., sodium hydroxide or potassium carbonate).
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The Boc-protected cysteine is reacted with benzyl bromide in the presence of a base to form N-Boc-S-benzyl-(L)-cysteine.
-
Preparation of N-Boc-S-benzyl-(L)-cysteine-methyl ester:
Reagents: N-Boc-S-benzyl-(L)-cysteine, methanol, acid catalyst (e.g., sulfuric acid or hydrochloric acid).
Conditions: The esterification reaction is carried out by refluxing N-Boc-S-benzyl-(L)-cysteine with methanol in the presence of an acid catalyst. The reaction mixture is then purified to obtain the desired methyl ester.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Conditions: The oxidation reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reduction reactions are carried out in anhydrous solvents under inert atmosphere.
Products: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Substitution reactions are carried out in organic solvents at room temperature or under reflux.
Products: Substitution at the benzyl group can lead to the formation of various derivatives.
Scientific Research Applications
Chemistry:
- N-Boc-S-benzyl-(L)-cysteine-methyl ester is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology:
- It is used in the study of enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids.
Medicine:
- The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
Mechanism:
- The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The Boc protecting group provides stability during chemical reactions, while the benzyl and methyl ester groups influence the compound’s reactivity and solubility.
Molecular Targets and Pathways:
- The compound can interact with cysteine residues in proteins, affecting their function and activity. It may also participate in redox reactions and serve as a substrate for enzymatic processes.
Comparison with Similar Compounds
N-Boc-S-benzyl-(D)-cysteine-methyl ester:
N-Boc-S-benzyl-(L)-cysteine:
N-Boc-S-methyl-(L)-cysteine-methyl ester:
Uniqueness:
- N-Boc-S-benzyl-(L)-cysteine-methyl ester is unique due to its specific combination of protecting groups and functional groups, which provide distinct reactivity and stability properties. This makes it particularly useful in peptide synthesis and other organic transformations.
Properties
Molecular Formula |
C16H23NO4S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) |
InChI Key |
KXUSUGVJXKJTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
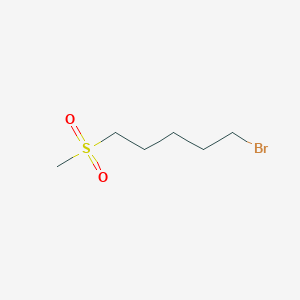
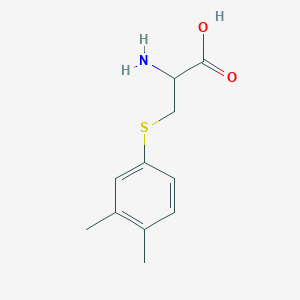
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)

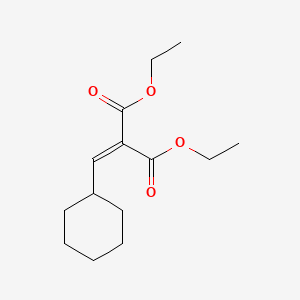
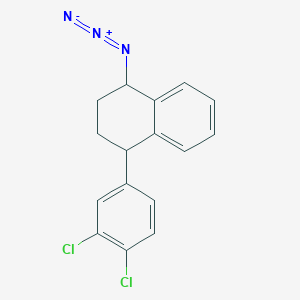
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
